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Compound of Interest

Compound Name:
Potassium 1-hydroxynaphthalene-

2-sulfonate

CAS No.: 832-49-5

Cat. No.: B1585881

Get Quote

Executive Summary
In the realm of intermediate organic synthesis and photophysical research, ortho-substituted

naphthols present unique mechanistic advantages. CAS 832-49-5, chemically identified as 1-

Naphthol-2-sulfonic acid potassium salt, is a highly specialized functionalized fluorophore and

synthetic building block[1]. By featuring both a strongly electron-donating hydroxyl group and a

bulky, water-solubilizing sulfonate group on adjacent carbons, this molecule exhibits distinct

intramolecular hydrogen bonding that dictates its reactivity, solubility, and excited-state proton

transfer kinetics. This whitepaper provides a comprehensive technical guide on its

physicochemical properties, photophysical mechanics, and validated protocols for its

application in electrophilic aromatic substitution workflows.

Molecular Architecture & Physicochemical Profile
The structural juxtaposition of the 1-hydroxyl and 2-sulfonate groups on the naphthalene core

fundamentally governs the behavior of CAS 832-49-5. The potassium salt formulation ensures

rapid dissociation in aqueous media, a critical requirement for both biological assays and

aqueous-phase dye synthesis.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1585881#bc-rfq
https://www.scbt.com/p/1-naphthol-2-sulfonic-acid-potassium-salt-832-49-5
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585881?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Quantitative Physicochemical Data of CAS 832-49-5

Property Value / Description

Chemical Name 1-Naphthol-2-sulfonic acid potassium salt

CAS Registry Number 832-49-5[1]

Molecular Formula C₁₀H₇KO₄S[1]

Molecular Weight 262.32 g/mol [1]

Appearance Brown crystalline powder[2]

Melting Point 89 – 93 °C[3]

Solubility Highly soluble in water (pH dependent)[3]

Hazard Classification R36/37/38 (Irritant: Eyes, Respiratory, Skin)[4]

Causality Note: The relatively low melting point for a salt (89–93 °C) is indicative of the

disruption of the crystal lattice caused by the bulky sulfonate group and the internal chelation

(intramolecular hydrogen bonding) between the hydroxyl proton and the sulfonate oxygen,

which weakens intermolecular stacking forces.

Mechanistic Insights: Photophysics & Proton
Transfer
For researchers utilizing CAS 832-49-5 in spectroscopic studies or as a fluorescent probe,

understanding its excited-state dynamics is paramount.

Unlike unsubstituted 1-naphthol, the photophysical properties of 1-naphthol-2-sulfonic acid

potassium salt are heavily modulated by its ortho-substitution. Research into the aqueous

behavior of this molecule reveals that strong intramolecular hydrogen bonding between the 1-

OH and 2-SO₃⁻ groups creates a steric and electronic barrier[5].

The Causality of Proton Dissociation: When the molecule enters an excited state, the acidity of

the hydroxyl group typically increases. However, in CAS 832-49-5, the intramolecular hydrogen

bond sterically hinders the reorientational motions of adjacent solvent (water) molecules
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required to accept the proton. Consequently, this structural feature significantly reduces both

the extramolecular proton dissociation rate ( ) and the recombination rate ( ) compared to

standard naphthols[5]. This makes CAS 832-49-5 an excellent model compound for studying

restricted proton-transfer kinetics in constrained microenvironments, such as cyclodextrin

cavities or protein binding pockets.

Synthetic Utility: Diazo Coupling Workflows
In synthetic chemistry, CAS 832-49-5 is primarily leveraged as a highly active coupling

component for the synthesis of complex azo dyes, pigments, and targeted proteomics tags[6]

[7]. The hydroxyl group strongly activates the naphthalene ring toward electrophilic aromatic

substitution. Because the C2 position is blocked by the sulfonate group, coupling is directed

exclusively to the C4 position, ensuring high regioselectivity and preventing the formation of

isomeric mixtures.

Standard Operating Procedure: Regioselective Azo
Coupling
The following protocol outlines a self-validating system for synthesizing an azo derivative using

CAS 832-49-5.

Phase 1: Preparation of the Diazonium Electrophile

Dissolution: Suspend 10.0 mmol of the desired primary aromatic amine in 20 mL of distilled

water.

Acidification: Add 2.5 equivalents (25.0 mmol) of concentrated HCl. Validation: The solution

must become entirely homogeneous, confirming the formation of the soluble amine

hydrochloride salt.

Diazotization: Chill the solution to 0–5 °C using an ice-salt bath. Slowly add a pre-chilled

aqueous solution of sodium nitrite (10.5 mmol in 5 mL water) dropwise.

Endpoint Verification: Test the mixture with starch-iodide paper. An immediate blue-black

color confirms the presence of a slight excess of nitrous acid, validating the complete

conversion to the diazonium salt. Neutralize excess nitrous acid with sulfamic acid until the

starch-iodide test is negative.
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Phase 2: Preparation of CAS 832-49-5 (Nucleophile)

Dissolution: Dissolve 10.0 mmol (2.62 g) of CAS 832-49-5 in 30 mL of distilled water.

Activation via pH Control: Add 10% aqueous NaOH dropwise until the pH reaches 9.0–10.0.

Causality: Coupling with naphthols must occur in an alkaline medium to deprotonate the

hydroxyl group, forming the highly nucleophilic phenoxide/naphthoxide ion. If the pH drops

below 8, the reaction rate plummets; if it exceeds 11, the diazonium salt may degrade into an

unreactive diazotate.

Phase 3: Electrophilic Aromatic Substitution

Coupling: Maintain the CAS 832-49-5 solution at 0–5 °C. Vigorously stir and add the cold

diazonium salt solution dropwise over 30 minutes.

pH Maintenance: Concurrently add dilute NaOH to maintain the pH strictly between 9.0 and

10.0. The formation of a deep, intensely colored solution/precipitate immediately validates

successful C4 coupling.

Isolation: Stir for an additional 2 hours at room temperature. Adjust the pH to 7.0 to fully

precipitate the dye, filter under vacuum, wash with cold ethanol, and dry in a desiccator.

Process Visualization
The following diagram maps the logical flow and critical control points of the electrophilic diazo

coupling workflow described above.
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Caption: Workflow of azo dye synthesis via electrophilic diazo coupling with CAS 832-49-5.

Environmental, Health, and Safety (EHS) Protocols
CAS 832-49-5 is classified under risk phrases R36/37/38, indicating it is irritating to the eyes,

respiratory system, and skin[4].

Handling: Must be handled in a Class II biological safety cabinet or a chemical fume hood to

prevent inhalation of the fine crystalline powder.

PPE: Nitrile gloves, splash-proof chemical goggles, and a lab coat are mandatory.

Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. The

hygroscopic nature of potassium salts requires tightly sealed containers to prevent moisture

degradation.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1585881/docs?utm_src=pdf-body-img#cas-number-832-49-5-physicochemical-data
https://www.finetech-cn.com/prod/detail/FT-0633012
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585881?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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